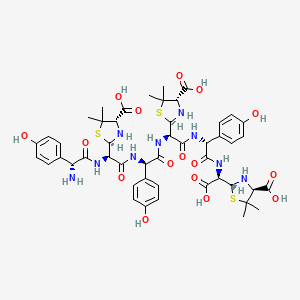
Amoxycilloic Acid Trimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amoxycilloic Acid Trimer is a trimeric form of amoxicillin, a widely used antibiotic. It is an impurity of amoxicillin, which is an antibiotic used to treat various bacterial infections such as middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections. The molecular formula of this compound is C48H59N9O16S3, and it has a molecular weight of 1114.23 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amoxycilloic Acid Trimer involves the trimerization of amoxicillin under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pH conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) to separate and purify the trimer from other impurities . The process ensures high purity and yield of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions
Amoxycilloic Acid Trimer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the trimer into different reduced forms.
Substitution: The trimer can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the trimer, while substitution reactions can yield various substituted derivatives .
科学研究应用
Amoxycilloic Acid Trimer has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry to study the degradation products of amoxicillin.
Biology: It is used in biological studies to understand the metabolic pathways and degradation mechanisms of amoxicillin.
Medicine: The trimer is studied for its potential antibacterial properties and its role as an impurity in pharmaceutical formulations.
Industry: In the pharmaceutical industry, it is used to ensure the quality and purity of amoxicillin products.
作用机制
The mechanism of action of Amoxycilloic Acid Trimer is similar to that of amoxicillin. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycans in bacterial cell walls. This inhibition weakens the cell walls, leading to cell lysis and death . The trimer’s molecular targets include various PBPs, and its pathways involve the disruption of bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
Amoxicillin: A widely used antibiotic with a similar mechanism of action.
Penicillin: Another β-lactam antibiotic with a similar structure and function.
Cephalosporins: A class of antibiotics with a similar β-lactam ring structure.
Uniqueness
Amoxycilloic Acid Trimer is unique due to its trimeric structure, which distinguishes it from other similar compounds. This unique structure may result in different chemical and biological properties, making it a valuable compound for specific research applications .
属性
分子式 |
C48H59N9O16S3 |
|---|---|
分子量 |
1114.2 g/mol |
IUPAC 名称 |
(2R,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[(1R)-2-[[(1R)-2-[[(1R)-2-[[(R)-carboxy-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-1-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-oxoethyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C48H59N9O16S3/c1-46(2)31(43(68)69)55-39(74-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(70)71)47(3,4)75-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30(42(66)67)41-57-33(45(72)73)48(5,6)76-41/h7-18,25-33,39-41,55-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t25-,26-,27-,28-,29-,30+,31+,32+,33+,39-,40-,41-/m1/s1 |
InChI 键 |
VTHAZZTUEUMFJQ-YKIQZXFZSA-N |
手性 SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@@H]([C@@H]5N[C@H](C(S5)(C)C)C(=O)O)C(=O)O)NC(=O)[C@@H](C6=CC=C(C=C6)O)N)C(=O)O)C |
规范 SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5NC(C(S5)(C)C)C(=O)O)C(=O)O)NC(=O)C(C6=CC=C(C=C6)O)N)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


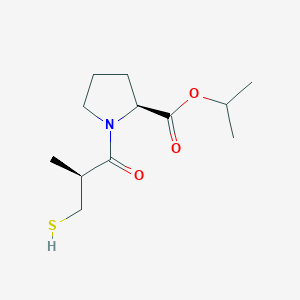
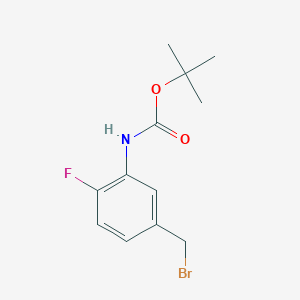
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)

![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
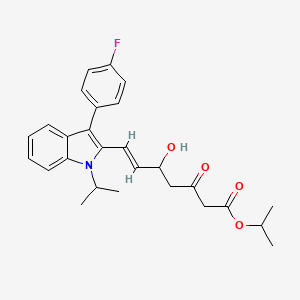
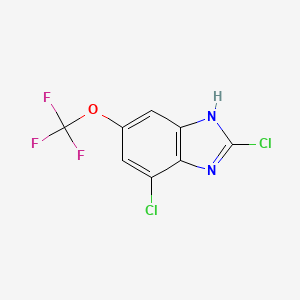
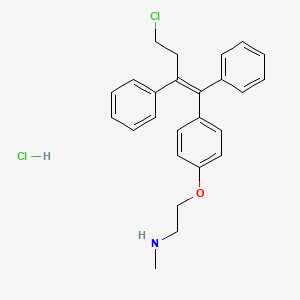
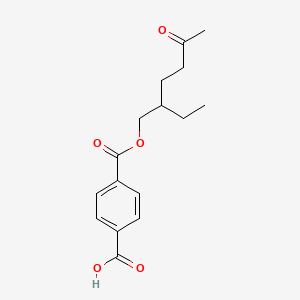

![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)

